tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(6)8-7-11(4)5/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINRTSRXCLRXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N,N-dimethylaminoethylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates and related compounds.
Scientific Research Applications
Drug Development
Tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it suitable for further development in therapeutic contexts.
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies have suggested that carbamate derivatives can inhibit cancer cell proliferation. This compound could be explored for its efficacy against different cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial effects. This application is significant in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of carbamate derivatives, including this compound. The results indicated that certain modifications to the carbamate structure could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 15 | Induction of apoptosis |
| Other Carbamate Derivative | MCF-7 | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of various carbamate compounds against common bacterial strains. This compound was included in the screening process.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)acetamide derivatives (5g, 5j)
- Key Differences :
- Implications: The bulky aromatic groups in 5g and 5j enhance crystallinity but reduce solubility in polar solvents. In contrast, tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate lacks aromaticity, favoring better solubility in organic solvents.
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide
Carbamate Derivatives with Varied Alkyl/Amino Groups
tert-Butyl N-Ethyl-N-[2-(ethylamino)ethyl]carbamate
- Structure: Ethyl groups replace methyl and dimethylamino moieties.
- Molecular Weight : 216.32 (vs. 202.30) .
- Impact : Increased lipophilicity due to ethyl groups may alter metabolic stability and membrane permeability.
tert-Butyl N-[2-(Acetylsulfanyl)ethyl]-N-methylcarbamate
- Key Feature : Acetylsulfanyl group introduces sulfur for enhanced reactivity.
- Storage : Requires refrigeration, indicating lower stability compared to the target compound .
N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide (Compound 1h)
- Activity: Exhibits anticancer activity (IC₅₀ = 14.45 μM against P388 cells) due to DNA intercalation from the furoquinolinone ring .
- Comparison : The target compound lacks such aromatic systems, making it unsuitable for direct biological activity but advantageous as a synthetic building block.
tert-Butyl N-[2-(6-Amino-8-oxopurin-9-yl)ethyl]-N-methylcarbamate
- Structure : Purine moiety enables use in nucleoside analog synthesis .
- Molecular Weight : 308.3 (vs. 202.30), highlighting increased complexity for specialized applications .
Biological Activity
tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features, including a tert-butyl group, a dimethylamino moiety, and a carbamate functionality. This compound has garnered attention in medicinal chemistry and biochemistry for its potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 216.29 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate, which is further linked to a dimethylaminoethyl chain.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction is crucial for compounds designed to modulate enzymatic functions in various biological systems.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission and muscle contraction.
Biological Activity Overview
The compound has shown promising results in several biological assays:
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Cytotoxicity Assays :
-
Neuropharmacological Studies :
- Preliminary studies indicate that the compound may influence neurotransmitter release and receptor activation, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-tert-Butyldiethanolamine | Contains hydroxyl groups instead of amino groups | Limited enzyme inhibition |
| N-methyldiethanolamine | Similar structure with methyl group | Moderate neuroactivity |
| tert-butyl 2-aminoethylcarbamate | Lacks dimethylamino group | Reduced anticancer activity |
The presence of the dimethylamino group in this compound enhances its binding affinity towards biological targets compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via carbamate protection of a primary or secondary amine. A validated route involves:
- Step 1: Reacting 2-(dimethylamino)ethylamine with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere at 0–5°C .
- Step 2: Adding a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts and drive the reaction .
- Optimization Tips:
- Temperature Control: Maintain ≤5°C to minimize side reactions (e.g., over-alkylation).
- Solvent Selection: Use anhydrous DCM to enhance solubility of intermediates.
- Purity Monitoring: Employ TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track progress.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and dimethylaminoethyl protons (δ ~2.2–2.8 ppm, multiplet) .
- ¹³C NMR: Verify the carbamate carbonyl (δ ~155 ppm) and tertiary carbon of the tert-butyl group (δ ~28 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₃N₂O₂: 239.17) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3% tolerance).
Advanced Research Questions
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-Dependent Degradation:
- Thermal Stability:
- Decomposition Temperature: ~180°C (DSC/TGA data). Avoid prolonged heating above 100°C during synthesis .
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2.0, 25°C | 90% degradation in 6 hours | |
| pH 7.4, 4°C | >95% intact after 30 days | |
| 100°C, dry N₂ | 5% decomposition after 24 hours |
Q. How can researchers mitigate side reactions during derivatization of this compound for target applications?
Methodological Answer: Common side reactions include:
- N-Methylation Over-reaction: Use controlled equivalents of methylating agents (e.g., methyl iodide) and monitor via ¹H NMR for new methyl peaks (δ ~3.0 ppm) .
- Carbamate Cleavage: Avoid strong nucleophiles (e.g., LiAlH₄) in downstream reactions. Substitute with milder reductants like NaBH₄ .
- Workflow Example:
- Protect free amines with Boc groups before derivatization.
- Use scavengers (e.g., polymer-bound sulfonic acid) to quench residual reagents .
Q. What advanced techniques are recommended for resolving stereochemical ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., derivatives with chiral centers from piperidine or tetrahydropyran moieties) .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign stereochemistry in solution .
- Dynamic NMR: Analyze diastereotopic proton splitting patterns at low temperatures (−40°C) to infer conformational rigidity .
Q. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols:
- Solvent Selection Table:
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | <0.1 | pH-dependent |
| DCM | >50 | Ideal for reactions |
| Ethanol | 15–20 | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
